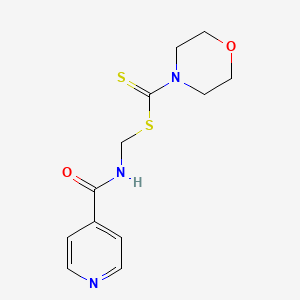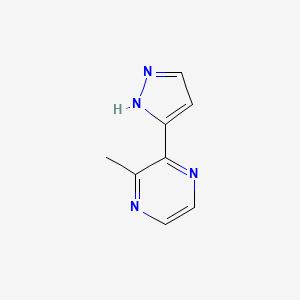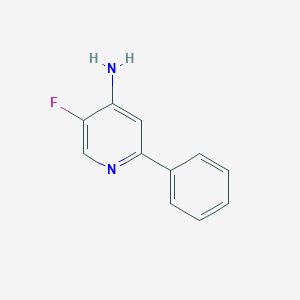
4-Amino-5-fluoro-2-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-phenyl-4-pyridinamine is a fluorinated aromatic compound that belongs to the class of fluoropyridines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-phenyl-4-pyridinamine typically involves the fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents like sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of complex fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination processes using robust and efficient fluorinating agents. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and selectivity of the desired fluorinated products .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-phenyl-4-pyridinamine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted pyridines, N-oxides, amines, and biaryl compounds .
Aplicaciones Científicas De Investigación
5-Fluoro-2-phenyl-4-pyridinamine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-phenyl-4-pyridinamine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards biological targets. This can lead to the inhibition of key enzymes or receptors involved in disease pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-phenylpyridine
- 4-Fluoro-2-phenylpyridine
- 5-Fluoro-4N-phenyl-4-pyrimidineamine
Uniqueness
5-Fluoro-2-phenyl-4-pyridinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and phenyl groups on the pyridine ring enhances its stability and reactivity compared to other fluorinated pyridines .
Propiedades
Número CAS |
1256785-02-0 |
|---|---|
Fórmula molecular |
C11H9FN2 |
Peso molecular |
188.20 g/mol |
Nombre IUPAC |
5-fluoro-2-phenylpyridin-4-amine |
InChI |
InChI=1S/C11H9FN2/c12-9-7-14-11(6-10(9)13)8-4-2-1-3-5-8/h1-7H,(H2,13,14) |
Clave InChI |
BVAPJKJFEDNLJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=C(C(=C2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


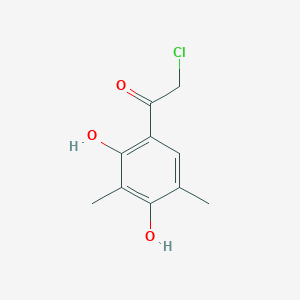
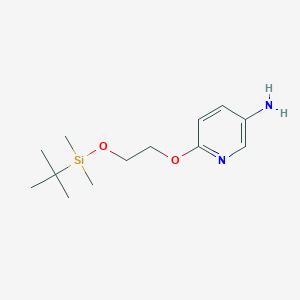
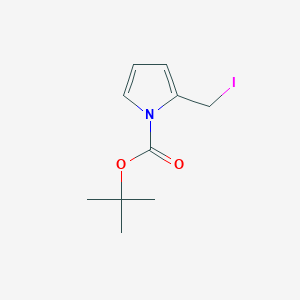
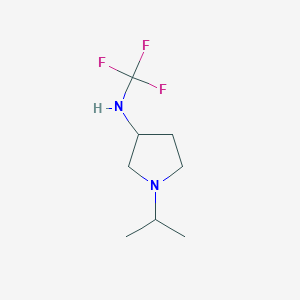

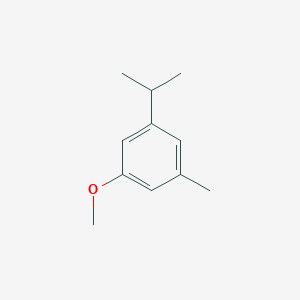
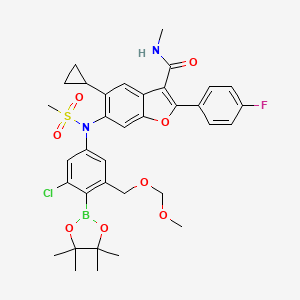

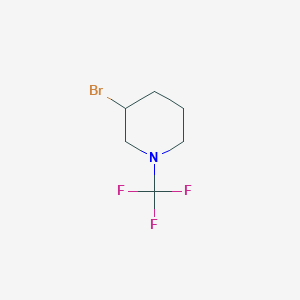
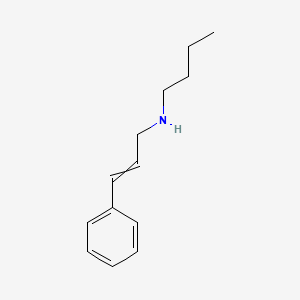
![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13963164.png)
![7H-1,2,3-Triazolo[4,5-d]pyrimidine](/img/structure/B13963169.png)
